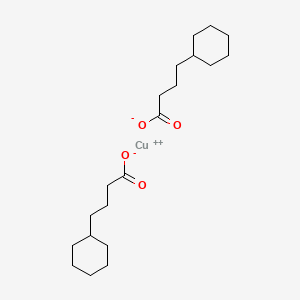
Cyclohexanebutanoic acid, copper(2+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound consists of a copper(II) ion coordinated to two cyclohexanebutanoate anions. It is a solid, typically appearing as a powder, with a melting point of 126°C.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Cyclohexanebutanoic acid can be synthesized through the esterification of cyclohexanebutanoic acid with a copper(II) salt such as copper(II) acetate. The reaction is typically carried out in an organic solvent under reflux conditions to ensure complete reaction.
Industrial Production Methods: On an industrial scale, cyclohexanebutanoic acid, copper(2+) salt is produced by reacting cyclohexanebutanoic acid with copper(II) oxide or copper(II) hydroxide in an aqueous medium. The reaction mixture is then purified to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the copper(II) ion to a copper(I) ion, resulting in different copper(I) complexes.
Substitution: Substitution reactions can occur at the copper center, where ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various ligands can be used to substitute the existing ligands in the complex.
Major Products Formed:
Oxidation: Oxidized copper complexes and carboxylic acids.
Reduction: Copper(I) complexes.
Substitution: Copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cyclohexanebutanoic acid, copper(2+) salt has various applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in oxidation and reduction processes.
Biology: The compound is utilized in biological studies to investigate the role of copper in biological systems and its potential therapeutic applications.
Medicine: It has been explored for its antimicrobial properties and potential use in treating infections.
Industry: The compound is used in the production of pigments, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which cyclohexanebutanoic acid, copper(2+) salt exerts its effects involves its ability to act as a catalyst in various chemical reactions. The copper(II) ion can coordinate to different substrates, facilitating electron transfer processes and promoting the formation of desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanebutanoic acid, copper(2+) salt is unique in its structure and properties compared to other copper(II) salts. Some similar compounds include:
Copper(II) acetate
Copper(II) chloride
Copper(II) sulfate
These compounds differ in their ligands and coordination environments, leading to variations in their reactivity and applications.
Eigenschaften
CAS-Nummer |
2218-80-6 |
|---|---|
Molekularformel |
C20H36CuO4 |
Molekulargewicht |
404.0 g/mol |
IUPAC-Name |
copper;4-cyclohexylbutanoic acid |
InChI |
InChI=1S/2C10H18O2.Cu/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12); |
InChI-Schlüssel |
ZGMZTUJLZVTXNR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Cu+2] |
Kanonische SMILES |
C1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Cu] |
Key on ui other cas no. |
2218-80-6 |
Verwandte CAS-Nummern |
4441-63-8 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















